molecular formula C10H20O B8598008 2-Cyclooctylethanol

2-Cyclooctylethanol

Cat. No. B8598008
M. Wt: 156.26 g/mol
InChI Key: RKASTVFCFAUCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07375115B2

Procedure details

To a solution of 1,1,1-tris(acetoxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one (490 mg) in dichloromethane (3 mL) was added pyridine (0.25 mL). To the solution was added a solution of 2-cyclooctylethanol (120 mg) in dichlormethane (3 mL) under ice cooling. The reaction solution was stirred at room temperature for 3 hours. To the solution was added diethyl ether, and it was washed in turn with aqueous sodium thiosulfate, 1N hydrochloric acid, saturated aqueous sodium hydrogencarbonate and saturated aqueous sodium chloride. The solution was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the title compound. This product was subjected to the subsequent step without further purification.
[Compound]
Name
1,1,1-tris(acetoxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH:7]1([CH2:15][CH2:16][OH:17])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.C(OCC)C>ClCCl>[CH:7]1([CH2:15][CH:16]=[O:17])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
1,1,1-tris(acetoxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one
Quantity
490 mg
Type
reactant
Smiles
Name
Quantity
0.25 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
120 mg
Type
reactant
Smiles
C1(CCCCCCC1)CCO
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed in turn with aqueous sodium thiosulfate, 1N hydrochloric acid, saturated aqueous sodium hydrogencarbonate and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCCCCC1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.